molecular formula C11H12Cl2N2O B027067 Levlofexidine CAS No. 81447-78-1

Levlofexidine

Cat. No. B027067
CAS RN: 81447-78-1
M. Wt: 259.13 g/mol
InChI Key: KSMAGQUYOIHWFS-SSDOTTSWSA-N
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Description

Levlofexidine is the R-enantiomer of Lofexidine . Lofexidine, sold under the brand name Lucemyra among others, is a medication historically used to treat high blood pressure. Today, it is more commonly used to help with the physical symptoms of opioid withdrawal .


Synthesis Analysis

Levlofexidine can be synthesized through an eight-step pathway. This process results in the creation of the stereoisomeric compounds (-)-2-[1-(2,6-dichlorophenoxy)ethyl]-2-imidazoline hydrochloride .


Molecular Structure Analysis

Levlofexidine has a molecular formula of C11H12Cl2N2O. It contains 29 bonds in total, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, and 1 secondary amine .

Scientific Research Applications

  • Water Disinfection and Environmental Safety : It's used in studies to screen toxic transformation products in treated water, aiding in optimizing water disinfection parameters and evaluating risks associated with quinolone antibiotics. This research is crucial for environmental safety and public health (Chen et al., 2021)(Chen et al., 2021).

  • Psychomotor Performance and Cognitive Function : Levofloxacin significantly improves psychomotor performance in healthy volunteers and can reverse deteriorations in psychomotor performance and cognitive function caused by hydroxyzine. This finding has implications for its potential use in neurological conditions (Al-Kuraishy & Al-Gareeb, 2015)(Al-Kuraishy & Al-Gareeb, 2015).

  • Treatment of Multidrug-resistant Tuberculosis : Optimal doses for levofloxacin treatment of multidrug-resistant tuberculosis are associated with a high favorable response rate in adults with pulmonary tuberculosis. This is crucial for addressing antibiotic resistance (Deshpande et al., 2018)(Deshpande et al., 2018).

  • Impact on Algae Growth and Ecosystems : Studies have shown that levofloxacin and sulfamethoxazole can negatively impact algae growth, indicating potential ecological effects that need consideration when releasing these substances into the environment (Xiong et al., 2020)(Xiong et al., 2020).

  • Neuroprotective Effects : Levetiracetam, a compound related to levofloxacin, may have neuroprotective effects on dopaminergic neurons in a Parkinson's disease rat model, potentially through attenuation of oxidative stress. This suggests its potential for treating neurodegenerative diseases (Erbaş et al., 2016)(Erbaş et al., 2016).

  • Phototoxicity Concerns : Levofloxacin may cause skin/ocular disorders and immune suppression when exposed to ambient UV radiation, emphasizing the need for further research on its phototoxicity for human safety (Dwivedi et al., 2012)(Dwivedi et al., 2012).

  • Broad-spectrum Antibacterial Drug : Levofloxacin is considered a broad-spectrum antibacterial drug with potential for treating various infections, offering an option with potentially reduced adverse effects and similar tolerability to other oral fluoroquinolones (Davis & Bryson, 1994)(Davis & Bryson, 1994).

  • Pharmacokinetics in Tuberculosis Treatment : It demonstrates favorable pharmacokinetic and pharmacodynamic results in adults with pulmonary tuberculosis, indicating its effectiveness in treatment regimens (Peloquin et al., 2007)(Peloquin et al., 2007).

Safety And Hazards

The adverse effects of Levlofexidine include bradycardia, hypotension, orthostasis, somnolence, sedation, dry mouth, and rebound elevations in blood pressure and prolongation of QT interval . It is contraindicated in patients who are on beta-blockers and angiotensin-converting enzyme inhibitors (ACE inhibitors) .

properties

IUPAC Name

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAGQUYOIHWFS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024657
Record name (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levlofexidine

CAS RN

81447-78-1
Record name Levlofexidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVLOFEXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Another process is also based on (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester which is reacted with an ethanolic solution of ammonia at room temperature and is converted in to (-)-2-(2,6dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofuran complex and 4-methyl-morpholine in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride, this compound is dissolved in ethanol and is cyclised by adding 1,2-diaminoethane to produce (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (+) base thus obtained.
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amide
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(+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
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nitrile
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Synthesis routes and methods II

Procedure details

50.2 g (=0.2646 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 30.0 g (=0.108 mols) of (+)-2-(2,6 -dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 63.0 g (=0.5155 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 16.0 g of (+)-2-[1-(2,6-dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp: 127°-128° C.: [α]D20 =+80.6° (c=1/ethanol).
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30 g
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63 g
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50.2 g
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Synthesis routes and methods III

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
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25 g
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16.6 g
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600 mL
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coarse suspension
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7 g
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200 mL
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Synthesis routes and methods IV

Procedure details

58.6 (0.3089 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 35.0 g (0.1263 mols) of (-)-2-(2,6-dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 74.0 g (0.6056 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 21.0 g of (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp.: 126°-127° C.: [α]D20 =-80.2° (c=1/ethanol).
[Compound]
Name
58.6
Quantity
0.3089 mol
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reactant
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700 mL
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solvent
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25 mL
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35 g
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Synthesis routes and methods V

Procedure details

In a variation of the present process, the (-)-2-(2,6-dichlorophenoxy)-propionic acid ethylester obtained as above described, is reacted with an ethanolic solution of ammonia at room temperature and is converted into (+)-2-(2,6-dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofurane complex and 4-methyl-morpholine in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride. This compound is dissolved in ethanol and is cyclized by adding 1,2-diaminoethane to produce (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (-)-base thus obtained.
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amide
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[Compound]
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(-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
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nitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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